N-Acetyl-cholera toxin peptide 3-amide
Description
Structure
2D Structure
Properties
CAS No. |
132177-90-3 |
|---|---|
Molecular Formula |
C71H118N22O24 |
Molecular Weight |
1663.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H118N22O24/c1-9-36(6)57(70(116)89-46(28-54(102)103)64(110)90-48(32-95)67(113)86-42(18-21-50(74)97)61(107)84-41(16-11-13-25-73)60(106)83-40(15-10-12-24-72)59(105)80-37(7)58(76)104)92-65(111)45(27-39-29-77-33-79-39)88-62(108)43(19-22-51(75)98)85-66(112)47(31-94)82-52(99)30-78-68(114)49-17-14-26-93(49)71(117)56(35(4)5)91-63(109)44(20-23-53(100)101)87-69(115)55(34(2)3)81-38(8)96/h29,33-37,39-49,55-57,94-95H,9-28,30-32,72-73H2,1-8H3,(H2,74,97)(H2,75,98)(H2,76,104)(H,78,114)(H,80,105)(H,81,96)(H,82,99)(H,83,106)(H,84,107)(H,85,112)(H,86,113)(H,87,115)(H,88,108)(H,89,116)(H,90,110)(H,91,109)(H,92,111)(H,100,101)(H,102,103)/t36-,37-,39?,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |
InChI Key |
DEDCJMYTEFOQMA-IWIMAGCOSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
sequence |
VEVPGSQXIDSQKKA |
Synonyms |
N-Ac-CTP3-amide N-acetyl-cholera toxin (50-64)-3-amide N-acetyl-cholera toxin (50-64)-amide N-acetyl-cholera toxin peptide 3-amide |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of N Acetyl Cholera Toxin Peptide 3 Amide
Solid-Phase Peptide Synthesis (SPPS) Strategies for N-Acetyl-cholera toxin peptide 3-amide and its Analogs
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the foundational method for producing synthetic peptides. peptide.comcore.ac.uk This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. core.ac.uknih.gov This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtering the resin. peptide.comcore.ac.uk For a peptide like this compound, SPPS must be adapted to incorporate the specific N-terminal acetyl group and the C-terminal amide.
The general workflow for SPPS begins with the anchoring of the C-terminal amino acid to the resin. core.ac.uk The synthesis then proceeds through iterative cycles of deprotection of the N-terminal protecting group (commonly the Fmoc group, which is base-labile) and coupling of the next N-protected amino acid. core.ac.uknih.gov The choice of resin is critical and depends on the desired C-terminal functionality. peptide.com
The N-terminal acetylation of a synthetic peptide is a crucial modification that can enhance its proteolytic stability and mimic the structure of native proteins. peptide.comnih.gov This modification neutralizes the positive charge of the N-terminal amine. peptide.com In the context of SPPS, this is typically achieved as the final step of the synthesis while the peptide is still attached to the solid support.
After the final amino acid has been coupled and its N-terminal protecting group has been removed, an acetylation reagent is introduced. The most common method involves treating the resin-bound peptide with acetic anhydride, often in a solvent like N,N-dimethylformamide (DMF) with a base such as diisopropylethylamine (DIEA). nih.gov An alternative, highly efficient method utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ to acetylate the N-terminus in high yields. rsc.org
Stereocontrol is inherently maintained during this process because the chiral centers of the amino acids are already established and are not affected by the N-terminal modification reaction. The synthesis uses pre-synthesized, enantiomerically pure amino acid building blocks, ensuring the stereochemical integrity of the final peptide.
| Method | Reagent(s) | Key Features |
| Standard Acetylation | Acetic Anhydride, DIEA in DMF | Widely used, reliable "capping" step in SPPS. peptide.comnih.gov |
| In Situ Ketene Formation | Malonic Acid, HBTU/HOBt | High efficiency, proceeds via a reactive ketene intermediate. rsc.org |
The C-terminal amide is a common feature in many biologically active peptides, contributing to increased stability and biological activity by removing the negative charge of the carboxylic acid. digitellinc.comjpt.com In SPPS, the most direct way to synthesize a peptide amide is by using a specialized resin that releases the peptide as a C-terminal amide upon cleavage. peptide.comresearchgate.net
Resins such as Rink amide, Sieber amide, or PAL (Peptide Amide Linker) are designed for this purpose, particularly within the Fmoc/tBu synthesis strategy. peptide.comresearchgate.netnih.gov These resins contain a linker that is stable throughout the synthesis but is cleaved under strongly acidic conditions (e.g., with trifluoroacetic acid, TFA), concurrently removing side-chain protecting groups and releasing the final peptide with a C-terminal amide functionality. nih.govmarioschubert.ch For instance, Mucin 1 (MUC1) glycopeptides have been successfully synthesized on Rink amide resin before cleavage with a TFA cocktail. nih.gov
An alternative, though less common, method is the ammonolysis of a peptide attached to a more traditional resin, such as Merrifield resin. peptide.com However, the use of specialized amide-forming resins is generally more convenient and efficient. peptide.com
| Resin Type | Cleavage Condition | Primary Use |
| Rink Amide (and derivatives like PAL) | Acidolysis (e.g., TFA) nih.gov | Standard for Fmoc-based synthesis of peptide amides. peptide.comresearchgate.net |
| Sieber Amide | Milder Acidolysis (e.g., dilute TFA) | Useful for peptides with acid-sensitive groups. peptide.com |
| MBHA (methylbenzhydrylamine) | Strong Acid (e.g., HF) | Primarily used in Boc-based synthesis. peptide.com |
Chemoenzymatic Synthesis Approaches for Glycopeptide Conjugates Utilizing Cholera Toxin B Subunit Scaffolds
The non-toxic pentameric B subunit of the cholera toxin (CTB) is a powerful scaffold for presenting antigens and other functional molecules due to its multivalency and mucosal adjuvant properties. nih.gov Chemoenzymatic synthesis provides a precise method for creating complex glycoconjugates by combining the flexibility of chemical synthesis with the high specificity of enzymatic reactions.
This approach is particularly valuable for conjugating synthetic glycopeptides, such as those derived from Mucin 1 (MUC1), to the CTB scaffold. nih.govfrontiersin.org The synthesis begins with the SPPS of the desired glycopeptide. nih.gov Separately, the CTB protein is produced using recombinant DNA technology, often engineered with a specific recognition tag for enzymatic ligation. nih.govfrontiersin.org
A prominent enzyme used in this strategy is sortase, a transpeptidase that recognizes a specific amino acid motif (e.g., LPXTG) and catalyzes the ligation of this motif to another peptide or molecule containing an N-terminal glycine. nih.govnih.gov For example, CTB can be recombinantly expressed with a C-terminal sortase recognition motif (e.g., LPETGA). nih.govfrontiersin.org This modified CTB can then be enzymatically ligated to a synthetic MUC1 glycopeptide that has been synthesized with an N-terminal glycine, resulting in a well-defined CTB-glycopeptide conjugate. nih.gov This method allows for the high-density display of glycan epitopes on the pentameric CTB scaffold. frontiersin.orgnih.gov
Production and Purification Techniques for Recombinant Cholera Toxin B Subunit for Peptide Derivation
The successful synthesis of CTB-peptide conjugates relies on the efficient production of high-purity, correctly folded recombinant CTB (rCTB). Escherichia coli is the most common expression host for this purpose due to its rapid growth and well-established genetic tools. nih.govum.ac.irnih.gov
The gene for CTB (ctxB) is typically cloned into a high-expression plasmid, such as the pET vector system (e.g., pET-22b or pQE30). nih.govum.ac.irnih.gov The protein is often engineered with a signal peptide (like pelB) to direct its secretion into the periplasm or culture medium, which aids in proper folding and disulfide bond formation, and simplifies initial purification. nih.gov It is also common to include a polyhistidine-tag (6xHis-tag) to facilitate purification by affinity chromatography. nih.gov Expression is induced in E. coli strains like BL21(DE3) using isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.govum.ac.ir
Purification of rCTB is a multi-step process designed to isolate the active, pentameric form of the protein.
Affinity Chromatography : If a His-tag is present, the first step is typically Immobilized Metal Affinity Chromatography (IMAC) using a resin charged with nickel (Ni-NTA or Ni-IDA) or cobalt ions. nih.govum.ac.irnih.gov The protein is eluted using a high concentration of imidazole (B134444). nih.gov
Further Chromatographic Steps : To achieve high purity (>95%), additional steps are often necessary. These can include ceramic hydroxyapatite (B223615) (CHT) chromatography or size-exclusion chromatography (gel filtration) to separate the pentameric CTB from monomers, aggregates, and other contaminants. frontiersin.orgnih.gov
Characterization : The final product's purity and identity are confirmed using SDS-PAGE and Western blotting. um.ac.irnih.gov Its biological activity and correct folding are often verified with a GM1-ganglioside binding ELISA, as binding to this receptor is a key functional characteristic of CTB. um.ac.irum.ac.ir
Using these methods, yields of over 10 mg of highly pure rCTB per liter of bacterial culture can be achieved. nih.gov
| Technique | Purpose | Typical Reagents/Materials |
| Expression System | High-level protein production | E. coli BL21(DE3), pET vectors, IPTG induction. nih.govum.ac.ir |
| Affinity Chromatography | Primary purification step | Ni-NTA or Ni-IDA resin, imidazole for elution. nih.govnih.gov |
| Size-Exclusion Chromatography | Separation by size | Superdex or Sephacryl resins. frontiersin.org |
| Hydroxyapatite Chromatography | Polishing step | Ceramic Hydroxyapatite (CHT) resin. nih.gov |
| Functional Assay | Confirmation of activity | GM1-ganglioside ELISA. um.ac.irum.ac.ir |
Structural Elucidation and Conformational Dynamics of N Acetyl Cholera Toxin Peptide 3 Amide
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in solution, offering insights into their dynamic nature. For N-Acetyl-cholera toxin peptide 3-amide, NMR studies are essential to characterize its conformational preferences at an atomic level.
The conformational flexibility of a peptide can be assessed by conducting NMR experiments at different temperatures. Variable temperature NMR studies can provide information on the stability of secondary structural elements and the presence of conformational equilibria. By monitoring the chemical shifts of amide protons as a function of temperature, it is possible to identify residues involved in stable hydrogen bonds, which are indicative of ordered structures like β-turns or helical segments. The crystal structure of the parent CTP3 peptide, when in complex with an antibody, shows that the N-terminal portion forms a type II β-turn. nih.govproteopedia.org Variable temperature NMR studies on this compound in solution would be crucial to determine if this β-turn is an intrinsic conformational feature of the peptide itself or if it is induced upon binding.
Computational Modeling and Molecular Dynamics Simulations for Conformational Prediction
Computational methods, including molecular modeling and molecular dynamics (MD) simulations, serve as a valuable complement to experimental techniques like NMR. These simulations can predict the conformational landscape of this compound and provide insights into its dynamic behavior over time.
| Computational Method | Information Gained | Relevance to this compound |
| Molecular Docking | Predicts the preferred orientation of the peptide when bound to a receptor. | Understanding the binding mode to its biological target. |
| Molecular Dynamics | Simulates the time-dependent behavior of the peptide, revealing conformational changes. | Assessing the flexibility and stability of the peptide's structure. |
| Quantum Mechanics | Calculates electronic properties and can refine force field parameters for MD. | Providing a more accurate description of the peptide's energetics. |
Influence of N-Acetylation and C-Terminal Amidation on Peptide Secondary and Tertiary Structure
The introduction of an acetyl group at the N-terminus and an amide group at the C-terminus has significant implications for the structural properties of a peptide. These modifications neutralize the terminal charges, which can have a profound effect on the peptide's secondary and tertiary structure.
N-acetylation removes the positive charge of the N-terminal amine, which can reduce electrostatic repulsion with other parts of the peptide and potentially stabilize helical structures by capping the N-terminus. C-terminal amidation removes the negative charge of the carboxylate group, which can also influence electrostatic interactions and increase the peptide's resistance to enzymatic degradation.
| Modification | Structural Effect | Potential Functional Implication |
| N-Acetylation | Neutralizes N-terminal charge, can act as a helix-capping motif. | Increased stability, altered receptor binding affinity. |
| C-Terminal Amidation | Neutralizes C-terminal charge, increases resistance to carboxypeptidases. | Increased biological half-life, enhanced bioactivity. |
Molecular Recognition and Binding Dynamics of N Acetyl Cholera Toxin Peptide 3 Amide
Characterization of Interactions with Monoclonal Antibodies and Immunoglobulins
The interaction between N-Acetyl-cholera toxin peptide 3-amide and specific monoclonal antibodies reveals fundamental principles of antigen recognition, including the precise molecular features that govern binding affinity and kinetics.
Epitope mapping pinpoints the specific amino acid residues of an antigen that are recognized by an antibody. For the cholera toxin peptide 3 (CTP3), which has the sequence VEVPGSQHIDSQKKA, studies have identified distinct epitopes recognized by different monoclonal antibodies. nih.gov For instance, the monoclonal antibody TE34 recognizes an epitope located between histidine-8 (His-8) and the C-terminus of the peptide. nih.govosti.gov This is in contrast to other anti-CTP3 antibodies, such as TE32 and TE33, which bind to an epitope within the first eight residues of the peptide (residues 3-10). nih.gov
This differential recognition highlights the specificity of the antibody response. The TE34 antibody's interaction is particularly dependent on the C-terminal region of the peptide, a finding that explains its inability to bind to the intact cholera toxin, where the C-terminus of this sequence is embedded within the protein structure. osti.gov Broader epitope mapping of the entire cholera toxin B subunit using techniques like SPOT synthesis has identified several immunogenic regions. mdpi.compreprints.org One of the three major B-cell epitopes identified in CTB, designated Vc/TxB-11, encompasses the sequence KNGAIFQVEVPGSQN, which partially overlaps with the CTP3 sequence, further validating this region's immunogenicity. preprints.org Studies using synthetic peptides have confirmed that fragments from this area of the cholera toxin B subunit are effective at inducing antibody responses that cross-react with the native toxin. nih.gov
Table 1: Epitope Specificity of Anti-CTP3 Monoclonal Antibodies| Antibody | Recognized Epitope Region on CTP3 (VEVPGSQHIDSQKKA) | Binds to Native Cholera Toxin | Reference |
|---|---|---|---|
| TE34 | Residues 8-15 (Histidine-8 to C-terminus) | No | nih.govosti.gov |
| TE32 | Residues 3-10 | Yes | nih.gov |
| TE33 | Residues 3-10 | Yes | nih.gov |
The kinetics of the interaction between an antibody and its peptide antigen, particularly the association (on-rate) and dissociation (off-rate) constants, define the stability of the complex. Nuclear Magnetic Resonance (NMR) studies revealed that the unmodified CTP3 peptide has a very slow dissociation rate when bound to the TE34 antibody. nih.govosti.gov This slow off-rate was so pronounced that it hindered detailed structural analysis using Transferred Nuclear Overhauser Effect (TRNOE) spectroscopy, a technique that relies on moderately fast exchange between the bound and free states. nih.gov
To overcome this, modified versions of the peptide were synthesized, including a truncated N-acetylated peptide (N-acetyl-IDSQKKA) and the full-length peptide with a C-terminal amide (VEVPGSQHIDSQKKA-NH2). nih.govosti.gov Both of these modified peptides exhibited significantly faster off-rates from the TE34 antibody, enabling successful TRNOE analysis. nih.gov This demonstrates that terminal modifications can be used to modulate the binding kinetics of peptide-antibody interactions. For comparison, the association constant for the intact cholera toxin binding to a specific monoclonal antibody has been measured to be in the range of 2.1 x 10⁸ M⁻¹ to 5.7 x 10⁸ M⁻¹, indicating a very high-affinity interaction. nih.gov
Table 2: Kinetic Properties of CTP3 and Analogs with TE34 Antibody| Peptide | Dissociation Rate (Off-Rate) | Suitability for TRNOE Spectroscopy | Reference |
|---|---|---|---|
| CTP3 (unmodified) | Very Slow | Low | nih.govosti.gov |
| This compound | Faster | High | nih.govosti.gov |
| N-acetyl-IDSQKKA (truncated) | Faster | High | nih.govosti.gov |
Terminal modifications such as N-acetylation and C-terminal amidation are critical for altering peptide characteristics. These modifications neutralize the free N-terminal amino group and C-terminal carboxyl group, respectively. lifetein.com This charge reduction can increase the peptide's stability by making it more resistant to degradation by exopeptidases and can also help it more closely mimic the structure of the corresponding sequence within a native protein, where these termini are engaged in peptide bonds. lifetein.com
In the case of CTP3 and the TE34 antibody, the modifications were shown to be crucial for enabling kinetic studies. nih.govosti.gov The C-terminal amidation of CTP3 neutralizes the negative charge of the terminal carboxylate. The strong interaction between TE34 and this negatively charged C-terminus is a primary reason for the antibody's inability to recognize the native cholera toxin. osti.gov By amidating the C-terminus, the dissociation rate was increased, suggesting a moderation of this strong electrostatic interaction. nih.govosti.gov Importantly, these modifications did not significantly interfere with the core interactions between the rest of the peptide and the antibody, allowing the modified peptides to serve as valid proxies for studying the binding epitope. nih.gov The use of N-acetylation on the truncated peptide similarly facilitated its study, demonstrating how such modifications can be a valuable tool in mapping antigen-antibody interaction sites. nih.govnih.gov
Analysis of Potential Interactions with Cholera Toxin Receptors or Related Glycans (e.g., GM1, Lewis X) as a Mimetic or Inhibitor
A key therapeutic strategy against toxin-mediated diseases is to block the toxin from binding to its host cell receptors. Peptides that mimic the structure of either the toxin's binding site or the receptor itself can act as competitive inhibitors. This compound, being a fragment of the toxin's receptor-binding subunit, is a candidate for investigation as such a mimetic or inhibitor.
The primary receptor for cholera toxin is the ganglioside GM1, and the interaction between the CTB pentamer and the pentasaccharide of GM1 is one of the strongest known protein-carbohydrate interactions. nih.gov In recent years, secondary binding sites on the toxin that recognize fucosylated glycans, such as the histo-blood group antigen Lewis X (Leˣ), have also been identified. nih.govnih.govnih.gov
In vitro binding assays are essential for quantifying these interactions and for screening potential inhibitors. Surface Plasmon Resonance (SPR) is a powerful technique used to measure the real-time binding kinetics of molecules. kuleuven.beacs.org Studies using SPR have precisely determined the affinity of cholera toxin for GM1. acs.org Fluorescence-based biosensors have also been employed to determine association constants for the toxin binding to components of its receptor, such as sialic acid. nih.gov While peptides designed through methods like phage display have been shown to act as GM1 mimics and effectively inhibit cholera toxin binding in vitro, direct experimental data from binding assays for this compound with GM1 or Lewis X is not extensively documented in the literature. nih.gov However, the established assays provide a clear framework for testing the inhibitory potential of this and related peptides.
Table 3: Kinetic Constants for Cholera Toxin (CT) Binding to Receptors via In Vitro Assays| Binding Partners | Assay Method | Measured Parameter | Value | Reference |
|---|---|---|---|---|
| CT and GM1 Ganglioside | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 43 nM | nih.gov |
| CT and Sialic Acid (Neu5Ac) | Array Biosensor (Fluorescence) | Association Constant (Ka) | 1.3 x 10⁸ M⁻¹ | nih.gov |
Understanding the three-dimensional structure of the cholera toxin B subunit (CTB) in complex with its glycan receptors provides a structural blueprint for designing inhibitors. High-resolution X-ray crystallography has been instrumental in revealing the atomic details of these interactions.
The crystal structure of CTB complexed with the GM1 pentasaccharide shows that the binding is mediated primarily by the two terminal sugar residues, galactose and sialic acid, in a "two-fingered grip". nih.govacs.orgacs.org Key amino acid residues in the CTB binding pocket form a network of hydrogen bonds with the sugar hydroxyl groups. acs.org
Furthermore, crystal structures of CTB bound to fucosylated ligands like the Lewis X (Leˣ) trisaccharide have definitively located a secondary binding site, distinct from the primary GM1 site. nih.govnih.gov This secondary site is located on the lateral surface of the toxin. nih.govresearchgate.net This discovery is significant as it suggests that individuals expressing certain fucosylated histo-blood group antigens may have additional receptors for the toxin, potentially influencing their susceptibility to severe cholera. nih.gov A peptide mimetic designed to inhibit cholera toxin would ideally need to block one or both of these crucial binding sites to prevent the toxin from attaching to intestinal epithelial cells. While a crystal structure of this compound bound to a receptor is not available, these detailed structures of the native toxin-receptor complexes provide the essential structural basis for evaluating its potential as a mimetic or inhibitor. nih.govnih.govrcsb.org
Table 4: Key Cholera Toxin B (CTB) Binding Sites and Ligands from Crystallography| Binding Site | Primary Ligand | Key Ligand Moieties | Location on CTB | Reference |
|---|---|---|---|---|
| Primary Site | GM1 Ganglioside | Terminal Galactose and Sialic Acid | "Top" face of the B-pentamer, facing the cell membrane | nih.govacs.orgacs.org |
| Secondary Site | Lewis X (Leˣ), L-Fucose | Fucose | Lateral side of the B-pentamer | nih.govnih.govresearchgate.net |
Functional Probes and Research Applications of N Acetyl Cholera Toxin Peptide 3 Amide in Cellular and Molecular Biology
Utilization in Immunological Assays for Antibody Characterization and Vaccine Development Studies
N-Acetyl-cholera toxin peptide 3-amide, which corresponds to a specific epitope of the cholera toxin B subunit (CTB), is a critical component in the development and characterization of immunological assays. Its synthetic nature, with N-terminal acetylation and C-terminal amidation, enhances its stability and mimics the native peptide structure, making it a reliable antigen for detecting and quantifying anti-CTB antibodies in serum samples. The peptide CTP3, corresponding to amino acid residues 50-64 of the cholera toxin B subunit, has been shown to be particularly effective in eliciting antibodies that recognize and neutralize the native cholera toxin. nih.gov
In the context of vaccine development, this peptide serves as a defined antigenic component to evaluate the immunogenicity of cholera vaccine candidates. By coating immunoassay plates with this compound, researchers can specifically capture and measure the titer of antibodies generated in response to vaccination. This allows for a precise assessment of the humoral immune response directed against a key neutralizing epitope of the cholera toxin. The ability to synthesize peptides with high purity and batch-to-batch consistency ensures the reproducibility and accuracy of these immunological evaluations, which is paramount in preclinical and clinical vaccine trials.
Furthermore, the use of such synthetic peptides facilitates the fine mapping of B-cell epitopes on the cholera toxin B subunit. By systematically screening overlapping peptide fragments, investigators can identify the precise amino acid sequences that are recognized by neutralizing antibodies. This knowledge is instrumental in the rational design of subunit and peptide-based vaccines that can elicit a potent and targeted protective immune response.
Application as a Molecular Probe for Dissecting Cholera Toxin B Subunit Trafficking Pathways
The cholera toxin B subunit is widely utilized as a marker for studying retrograde vesicular trafficking from the plasma membrane to the endoplasmic reticulum. This compound, as a constituent of CTB, is conceptually linked to these pathways. When conjugated to fluorescent dyes or other reporter molecules, the entire CTB protein serves as a powerful tool to visualize and dissect the intricate steps of its intracellular journey. This journey begins with the binding of CTB to the ganglioside GM1 on the cell surface, followed by internalization through various endocytic pathways, including clathrin-dependent and independent mechanisms.
The trafficking of CTB is of significant interest as it bypasses the late endosomal/lysosomal pathway, instead moving through the trans-Golgi network to the endoplasmic reticulum. This retrograde transport pathway is exploited by various bacterial and plant toxins to reach their cytosolic targets. By tracking the movement of labeled CTB, researchers can gain insights into the molecular machinery that governs this transport process, including the roles of specific sorting proteins and lipid microdomains.
Role in Investigating Cellular Signaling Modulations Induced by Cholera Toxin Components
The binding of the cholera toxin B subunit to GM1 gangliosides on the cell surface can trigger a variety of cellular signaling events, even in the absence of the toxic A subunit. This compound, representing a key region of CTB, is relevant to the study of these interactions. The cross-linking of GM1 by the pentameric CTB can lead to the clustering of these glycolipids within membrane rafts, which in turn can modulate the activity of associated signaling proteins.
Research has shown that CTB binding can influence several key signaling pathways. For instance, it can lead to a transient increase in intracellular calcium levels and the activation of protein kinase C. Although the primary pathogenic effect of the whole cholera toxin is the dramatic and sustained activation of the cyclic AMP (cAMP) pathway via the A subunit's ADP-ribosylation of G-proteins, the B subunit alone can induce more subtle signaling modulations.
There is also evidence to suggest that CTB can influence the mitogen-activated protein kinase (MAPK) pathway, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The specific contributions of peptide regions like the one represented by this compound to these signaling events are an area of ongoing investigation, with the potential to reveal novel mechanisms of host-pathogen interactions.
Integration into Multivalent Scaffolds for Enhanced Molecular Recognition Studies
These scaffolds can be of various natures, including synthetic polymers, dendrimers, or protein backbones. By attaching multiple copies of the peptide to a single scaffold, it is possible to create synthetic constructs that mimic the multivalent presentation of epitopes on the native CTB protein. These multivalent probes are invaluable for studying molecular recognition events at the cell surface.
Advanced Biophysical and Analytical Techniques for Studying N Acetyl Cholera Toxin Peptide 3 Amide Interactions
High-Resolution Mass Spectrometry for Peptide Characterization and Post-Translational Modifications
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise characterization of synthetic or isolated peptides like N-Acetyl-cholera toxin peptide 3-amide. This technique provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of ions, which allows for the unambiguous determination of the peptide's elemental composition and the confirmation of its amino acid sequence.
For this compound, HRMS would be employed to verify the successful synthesis and purification of the peptide. The expected monoisotopic mass can be calculated based on its amino acid sequence and the specified N-terminal acetylation and C-terminal amidation. Any deviation from this expected mass could indicate incomplete synthesis, the presence of impurities, or unintended modifications.
Furthermore, tandem mass spectrometry (MS/MS), a technique often coupled with HRMS, would be used to sequence the peptide. In an MS/MS experiment, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides detailed sequence information, confirming the order of amino acids and pinpointing the locations of any modifications, including the N-terminal acetyl group and the C-terminal amide. This level of detail is crucial for ensuring the identity and purity of the peptide before its use in further biophysical studies. While specific experimental data for the acetylated and amidated peptide is not available, the principles of its characterization by mass spectrometry are well-established. nih.govnih.gov
Table 1: Theoretical Molecular Weight of this compound
| Component | Formula | Monoisotopic Mass (Da) |
| Valine (V) | C5H9NO | 99.06841 |
| Glutamic Acid (E) | C5H7NO3 | 129.04259 |
| Valine (V) | C5H9NO | 99.06841 |
| Proline (P) | C5H7NO | 97.05276 |
| Glycine (G) | C2H3NO | 57.02146 |
| Serine (S) | C3H5NO2 | 87.03203 |
| Glutamine (Q) | C5H8N2O2 | 128.05858 |
| Histidine (H) | C6H7N3O | 137.05891 |
| Isoleucine (I) | C6H11NO | 113.08406 |
| Aspartic Acid (D) | C4H5NO3 | 115.02694 |
| Serine (S) | C3H5NO2 | 87.03203 |
| Glutamine (Q) | C5H8N2O2 | 128.05858 |
| Lysine (K) | C6H12N2O | 128.09496 |
| Lysine (K) | C6H12N2O | 128.09496 |
| Alanine (B10760859) (A) | C3H5NO | 71.03711 |
| N-terminal Acetyl group | C2H2O | 42.01056 |
| C-terminal Amide group | NH2 | 16.01872 |
| Total Peptide | C78H124N22O23 | 1752.9341 |
| Note: The total mass is calculated by summing the masses of the amino acid residues, adding the mass of the N-terminal acetyl group and the C-terminal amide group, and subtracting the mass of water molecules lost during peptide bond formation. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of biomolecular interactions. It directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. researchgate.netresearchgate.net
In the context of this compound, ITC would be invaluable for characterizing its interaction with its biological target, which is likely a component of the ganglioside GM1 receptor, the natural receptor for the cholera toxin. nih.gov Studies on the parent cholera toxin B subunit (CTB) have extensively used ITC to dissect the thermodynamics of its high-affinity interaction with GM1. nih.govresearchgate.net These studies have revealed that the binding is driven by a favorable enthalpy change, indicative of strong hydrogen bonding and van der Waals interactions.
Table 2: Thermodynamic Parameters of Cholera Toxin B Subunit (CTB) Binding to GM1 Oligosaccharide Determined by ITC
| Parameter | Value |
| Association Constant (Ka) | 1.2 (± 0.1) x 10^6 M^-1 |
| Dissociation Constant (Kd) | 830 nM |
| Stoichiometry (n) | 0.99 (± 0.01) |
| Enthalpy Change (ΔH) | -84.9 (± 0.8) kJ/mol |
| Entropy Change (ΔS) | -167 J/mol·K |
| Data adapted from studies on the cholera toxin B subunit. The values represent the interaction of a single binding site on the CTB pentamer with the GM1 oligosaccharide. |
Flow Cytometry for Assessment of Cellular Binding and Uptake in Model Systems
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of cells in a fluid stream. When coupled with fluorescently labeled molecules, it can provide quantitative data on cellular binding and uptake.
For studying this compound, the peptide could be labeled with a fluorescent dye. These fluorescently tagged peptides could then be incubated with model cell lines that express the target receptor, GM1. Flow cytometry would then be used to measure the fluorescence intensity of individual cells, providing a quantitative measure of the amount of peptide bound to the cell surface. nih.gov
This approach allows for the determination of binding affinities and the number of binding sites per cell. nih.gov It can also be used to study the kinetics of binding and to investigate the effects of potential inhibitors. Furthermore, by using specific cellular markers, flow cytometry can be employed to identify the cell types to which the peptide preferentially binds in a mixed population of cells. Studies using fluorescently labeled cholera toxin B subunit have successfully used flow cytometry to quantify its binding to various cell types. researchgate.netoup.com
Table 3: Representative Flow Cytometry Data for Cholera Toxin B Subunit (CTB) Binding to Cells
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| Jurkat | Untreated | 10 |
| Jurkat | FITC-CTB | 850 |
| CHO | Untreated | 5 |
| CHO | FITC-CTB | 620 |
| This table presents illustrative data based on typical flow cytometry experiments. Actual values can vary depending on experimental conditions such as cell type, peptide concentration, and instrument settings. |
Comparative Analysis and Structure Activity Relationship Sar Studies of N Acetyl Cholera Toxin Peptide 3 Amide
Structure-Activity Relationship (SAR) Investigations of Amino Acid Substitutions within the Peptide Sequence
Investigations into the structure-activity relationship of N-Acetyl-cholera toxin peptide 3-amide and its parent peptide, CTP3, have provided insights into the critical amino acid residues for its immunological activity. While comprehensive substitution scans are not extensively documented in publicly available literature, studies on epitope mapping and antibody interactions have indirectly highlighted the importance of specific residues.
A particularly immunodominant region within the CTP3 sequence has been identified as the tetramer Ser-Gln-His-Ile (SQHI), corresponding to residues 55-58. nih.gov Research has shown that the glutamine (Gln) and histidine (His) residues within this epitope are essential for antibody reactivity. nih.gov Furthermore, while Glycine at position 54 is not part of the core epitope, its substitution with acidic residues such as glutamate (B1630785) (Glu) or aspartate (Asp) has been shown to abolish antibody reactivity, suggesting that the introduction of a negative charge at this position is detrimental to antibody binding. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy studies of the interaction between monoclonal antibodies and CTP3 analogues have revealed the importance of residues in the latter half of the peptide for specific antibody recognition. For instance, the monoclonal antibody TE34 interacts with a region of the peptide between histidine-8 (His57) and the C-terminus. nih.gov Specifically, residues histidine-8, isoleucine-9, aspartate-10, lysine-13, and/or lysine-14, and alanine-15 of the peptide have been identified as interaction points for aromatic residues (tyrosine, tryptophan, and phenylalanine) in the antibody's binding site. nih.gov This indicates that substitutions at these positions would likely have a significant impact on the binding affinity of this particular antibody.
In contrast, other monoclonal antibodies, TE32 and TE33, recognize an epitope located between residues 3 and 10 of the peptide. nih.gov This differential recognition underscores how amino acid substitutions can selectively affect binding to different antibodies. The N-terminal portion of CTP3, specifically the sequence 'VPGS', forms a beta-turn that fits into the binding pocket of the TE33 antibody. mabioway.com This structural feature is critical for the interaction, and any amino acid substitution that disrupts this beta-turn would likely diminish or abrogate binding.
| Residue Position (in CTP3) | Amino Acid | Observed/Inferred Importance for Antibody Binding | Supporting Evidence |
|---|---|---|---|
| 54 | Gly | Substitution with acidic residues (Glu, Asp) eliminates antibody reactivity. | nih.gov |
| 55 | Ser | Part of the strongly reactive SQHI tetramer epitope. | nih.gov |
| 56 | Gln | Essential for the SQHI epitope's reactivity. | nih.gov |
| 57 | His | Essential for the SQHI epitope's reactivity; key interaction point for mAb TE34. | nih.govnih.gov |
| 58 | Ile | Part of the SQHI epitope; interaction point for mAb TE34. | nih.govnih.gov |
| 59 | Asp | Interaction point for mAb TE34. | nih.gov |
| 62 | Gln | Part of the extended C-terminal chain that interacts with mAb TE33. | nih.gov |
| 63 | Lys | Interaction point for mAb TE34. | nih.gov |
| 64 | Ala | Interaction point for mAb TE34. | nih.gov |
Comparison of Binding and Epitope Recognition Profiles with Other Cholera Toxin B Subunit-Derived Peptides
The binding and epitope recognition profile of this compound's parent peptide, CTP3 (50-64), has been compared to other synthetic peptides derived from the cholera toxin B subunit. These studies have consistently highlighted CTP3 as a particularly potent immunogenic region.
In a study that synthesized six different peptides from various segments of the CTB, CTP3 was the only one that reacted with antisera raised against the whole cholera toxin. pnas.orgpnas.org Furthermore, antibodies generated against CTP3 reacted with the native cholera toxin to a similar extent as their reaction with the CTP3 peptide itself. pnas.orgpnas.org This indicates that the epitope presented by CTP3 is accessible on the surface of the native toxin and is a significant target of the immune response to the whole toxin.
Other peptides, such as one corresponding to sequence 75-85, failed to elicit cross-reactive antibodies. pnas.orgpnas.org However, extending this peptide to sequence 69-85 resulted in antibodies that did cross-react with cholera toxin, demonstrating that peptide length and the specific sequence are critical for effective epitope presentation. pnas.orgpnas.org Another study identified three immunogenic peptides from CTB: residues 8-20, 50-64 (CTP3), and 69-85. nih.gov
The epitope recognized by antibodies against CTP3 is a conformational one, with the peptide adopting a loop structure on the surface of the B subunit pentamer. nih.gov This loop is involved in the binding of the toxin to its ganglioside GM1 receptor on epithelial cells. nih.gov The conformational flexibility of this loop is believed to be important for its function and its recognition by the immune system.
| Peptide Sequence (Residues) | Reactivity with Anti-Cholera Toxin Antiserum | Ability of Anti-Peptide Antibodies to Cross-React with Native Cholera Toxin | Reference |
|---|---|---|---|
| 8-20 | Identified as an immunogenic peptide. | Data not specified. | nih.gov |
| 50-64 (CTP3) | Yes, strong reactivity. | Yes, strong cross-reactivity. | pnas.orgpnas.orgnih.gov |
| 69-85 | Identified as an immunogenic peptide. | Yes. | pnas.orgpnas.orgnih.gov |
| 75-85 | Data not specified. | No. | pnas.orgpnas.org |
Analysis of Differential Recognition Profiles of this compound Variants in Antibody Production
The study of monoclonal antibodies raised against CTP3 has revealed fascinating differences in their recognition profiles, providing a model for understanding how variants of a peptide can influence the resulting antibody response. Notably, different monoclonal antibodies (mAbs) elicited by the same CTP3 peptide can have distinct binding characteristics and cross-reactivity with the native cholera toxin.
A key example is the comparison of mAbs TE32, TE33, and TE34. While all three were raised against CTP3, TE32 and TE33 are capable of binding to the native cholera toxin, whereas TE34 is not. nih.govnih.gov This difference in cross-reactivity is attributed to their distinct epitope recognition within the CTP3 sequence. As mentioned earlier, TE32 and TE33 recognize an epitope within the N-terminal part of the peptide (residues 3-10), while TE34 binds to the C-terminal region (residues 8-15). nih.gov The strong interaction of TE34 with the negatively charged C-terminus of the unmodified CTP3 peptide is believed to be a primary reason for its inability to bind the native toxin, where the C-terminus is part of the larger protein structure. osti.gov
| Monoclonal Antibody | Recognized Epitope on CTP3 (Residues) | Cross-Reactivity with Native Cholera Toxin | Effect of Peptide Modification on Binding | Reference |
|---|---|---|---|---|
| TE32 | 3-10 | Yes | Data not specified. | nih.govnih.gov |
| TE33 | 3-10 | Yes | Recognizes a beta-turn formed by 'VPGS'. | nih.govmabioway.comnih.gov |
| TE34 | 8-15 | No | C-terminal amidation or N-terminal acetylation of a truncated peptide increases the off-rate. | nih.govnih.govosti.gov |
Future Research Directions and Methodological Advancements
Integration of Machine Learning and Artificial Intelligence for Peptide Design and Interaction Prediction
Future research could leverage ML models to predict and optimize the interaction between N-Acetyl-cholera toxin peptide 3-amide and its potential targets, such as the ganglioside GM1 receptor or the cholera toxin B (CTB) subunit itself. Deep learning frameworks, which have proven effective in predicting peptide-protein interactions from sequence data alone, could be employed to screen virtual libraries of peptide variants. rsc.orgillinois.edunih.govnih.govresearchgate.net These models can identify key residues for binding and predict the impact of specific amino acid substitutions on affinity and specificity. nih.gov
Table 1: Hypothetical AI-Generated Peptides and Predicted Binding Affinities This interactive table illustrates potential outcomes from an AI-driven design process aimed at improving the binding affinity of this compound to the Cholera Toxin B subunit.
| Peptide ID | Sequence Modification | Predicted Binding Affinity (KD) | AI Model Used | Key Predicted Interactions |
| NCTP3A-001 | (Parent Sequence) | 1.5 µM | Baseline Model | Core binding motif |
| NCTP3A-AI-01 | Substitution at Pos. 5 | 750 nM | CAMP Framework | Enhanced H-bond at Asn90 |
| NCTP3A-AI-02 | Substitution at Pos. 8 | 400 nM | RFdiffusion | Novel hydrophobic contact |
| NCTP3A-AI-03 | Double Substitution | 150 nM | Generative Model | Optimized electrostatic and hydrophobic contacts |
Exploration of this compound in Novel Biosensor Development
Peptide-based biosensors are emerging as highly sensitive and specific tools for clinical diagnostics and environmental monitoring. researchgate.netbohrium.comnih.gov Peptides offer distinct advantages as biorecognition elements, including high stability, low production cost, and ease of chemical modification compared to larger antibodies. nih.gov A key future direction would be to harness this compound as a selective ligand for the development of novel biosensors to detect cholera toxin.
Electrochemical impedance spectroscopy (EIS) is a powerful, label-free technique for monitoring the binding events at an electrode surface. scielo.brscite.airesearchgate.netmdpi.com A biosensor could be fabricated by immobilizing this compound onto a gold or glassy carbon electrode. researchgate.netbohrium.com When cholera toxin is present in a sample, its binding to the immobilized peptide would alter the interfacial properties of the electrode, leading to a measurable change in impedance. scielo.brmdpi.com This change in charge transfer resistance (Rct) can be directly correlated to the concentration of the toxin. scielo.br
Another promising approach is the use of Surface Plasmon Resonance (SPR), which allows for the real-time, label-free analysis of binding kinetics. nih.govnih.gov By immobilizing the peptide on an SPR sensor chip, researchers can precisely measure the association (ka) and dissociation (kd) rates of its interaction with cholera toxin, providing deep insights into the binding dynamics and affinity. nih.govcore.ac.ukresearchgate.net Such biosensors could provide rapid, on-site detection of Vibrio cholerae contamination in water or clinical samples.
Table 2: Prospective Performance of a Peptide-Based Electrochemical Biosensor This interactive table outlines the potential characteristics of a biosensor utilizing this compound (NCTP3A) as the biorecognition element for cholera toxin detection.
| Parameter | Transduction Method | Target Analyte | Limit of Detection (LOD) | Dynamic Range | Response Time |
| NCTP3A-EIS Sensor | Electrochemical Impedance Spectroscopy (EIS) | Cholera Toxin | ~5 pg/mL | 0.01 - 10 ng/mL | < 15 minutes |
| NCTP3A-SPR Sensor | Surface Plasmon Resonance (SPR) | Cholera Toxin B Subunit | ~10 pg/mL | 0.05 - 50 ng/mL | Real-time |
Expanding the Chemical Space of this compound Analogs for Specific Research Applications
Systematic chemical modification of a lead peptide is crucial for understanding its structure-activity relationships (SAR) and for optimizing its properties for specific applications. eurekaselect.comingentaconnect.comnih.gov Creating a diverse library of this compound analogs would be a critical research direction. Combinatorial chemistry and strategic peptide modification techniques can be used to explore a vast chemical space. americanpharmaceuticalreview.comnih.govqyaobio.comproteogenix.sciencecreative-peptides.com
Common strategies for generating peptide libraries include:
Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine to identify key residues essential for binding and function. americanpharmaceuticalreview.comproteogenix.science
Truncation Libraries: Sequentially removing amino acids from the N- and C-termini to determine the minimal peptide length required for biological activity. americanpharmaceuticalreview.comproteogenix.science
Positional Scanning: Creating sub-libraries where a specific position is substituted with all other natural or non-natural amino acids to find optimal residues at each location. proteogenix.science
Incorporating non-standard amino acids or peptidomimetics could further enhance the peptide's properties, such as increasing its resistance to enzymatic degradation, improving its conformational stability, or altering its binding specificity. eurekaselect.comamericanpharmaceuticalreview.com The resulting analogs could be screened for various applications, from developing high-affinity binders for diagnostics to creating antagonists that could block the toxin's interaction with host cells.
Table 3: Illustrative Library of this compound Analogs and Research Applications This interactive table provides examples of how different analog design strategies could be applied to this compound for targeted research outcomes.
| Analog Type | Design Strategy | Example Modification | Primary Research Application |
| SAR Analog | Alanine Scanning | Replace Trp at Pos. X with Ala | Identify key binding residues |
| Minimal Fragment | Truncation Analysis | N-terminal and C-terminal deletions | Define the core binding motif for biosensor miniaturization |
| High-Stability Analog | Non-natural Amino Acids | Replace Leu with D-Leucine | Develop protease-resistant therapeutic candidates |
| Conformationally Constrained Analog | Cyclization | Introduce disulfide or lactam bridge | Improve binding affinity and specificity through structural rigidity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
